Diagnostic Sensitivity: Urinary P6C Matches α-AASA in Detecting Pyridoxine-Dependent Seizures Across 40 Confirmed Cases
In a head-to-head retrospective study, urinary P6C was measured by LC-MS/MS in 40 urine samples from 35 genetically confirmed PDS patients previously found α-AASA-positive. P6C was elevated in all 40 samples (100% concordance), and the authors concluded that the diagnostic power of urinary P6C assessment is comparable to that of α-AASA [1]. The LC-MS/MS method achieved intra-assay CVs of 4.7% and 8.1% (n=10) and inter-assay CVs of 16% and 18% (n=10) for two urine samples with modest P6C increases [1].
| Evidence Dimension | Diagnostic sensitivity / detection rate in confirmed PDS patients |
|---|---|
| Target Compound Data | P6C detected as elevated in 40/40 urine samples (100%) from 35 genetically proven PDS patients; intra-assay CV 4.7%–8.1% |
| Comparator Or Baseline | α-AASA: previously confirmed elevated in the same 40 samples (100% detection); used as the established diagnostic reference |
| Quantified Difference | 0% discordance; diagnostic power rated 'comparable' between P6C and α-AASA assessments |
| Conditions | Retrospective analysis of 40 urine samples from 35 ALDH7A1-mutation-confirmed PDS patients; LC-MS/MS with Waters C18 T3 column, MRM transition m/z 128.1>82.1; [²H₉]pipecolic acid internal standard; semi-quantitative method |
Why This Matters
Procurement of P6C as a reference standard enables laboratories to run a validated LC-MS/MS biomarker assay with intra-assay precision ≤8.1% and demonstrated 100% diagnostic concordance with the established α-AASA test, providing equivalent clinical decision-making power.
- [1] Struys, E. A., Bok, L. A., Emal, D., Houterman, S., Willemsen, M. A., & Jakobs, C. (2012). The measurement of urinary Δ1-piperideine-6-carboxylate, the alter ego of α-aminoadipic semialdehyde, in Antiquitin deficiency. Journal of Inherited Metabolic Disease, 35(5), 909–916. View Source
